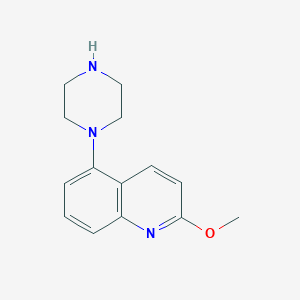
2-Methoxy-5-(piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 2-position and a piperazine moiety at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperazin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 2-position of the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution, where the 5-position of the quinoline ring is activated by a leaving group (e.g., a halide) and then reacted with piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
2-Methoxy-5-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and DNA. The compound inhibits the synthesis of nucleic acids and proteins in bacteria, leading to cell death. It targets specific enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyquinoline: Lacks the piperazine moiety, making it less effective as an antibacterial agent.
5-(Piperazin-1-yl)quinoline: Lacks the methoxy group, which may affect its solubility and bioavailability.
Quinoline: The parent compound, which lacks both the methoxy and piperazine groups.
Uniqueness
2-Methoxy-5-(piperazin-1-yl)quinoline is unique due to the presence of both the methoxy and piperazine groups, which enhance its biological activity and pharmacokinetic properties. These modifications improve its ability to interact with bacterial targets and increase its potential as a therapeutic agent .
Propriétés
Numéro CAS |
846038-46-8 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-methoxy-5-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
Clé InChI |
WIYFVNMSMZGEDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


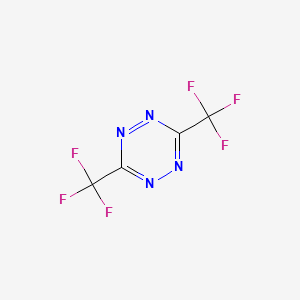
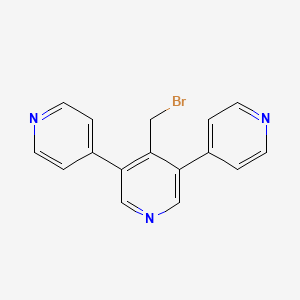

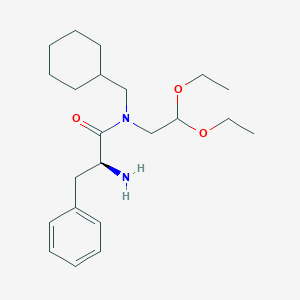
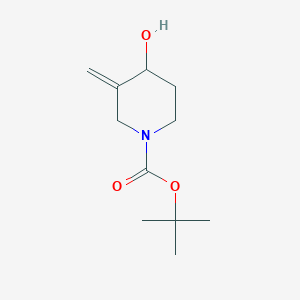
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)

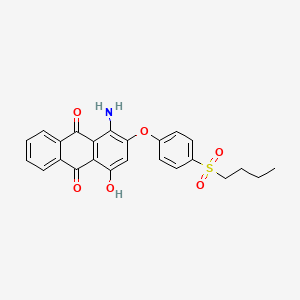
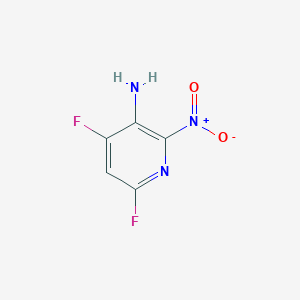

![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
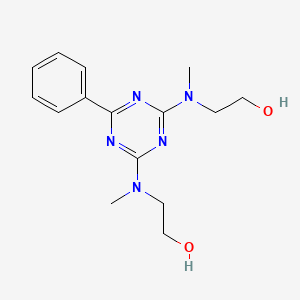
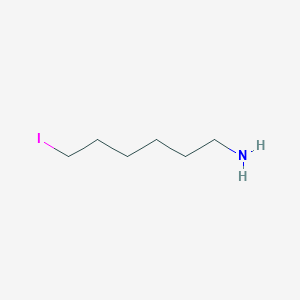
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
